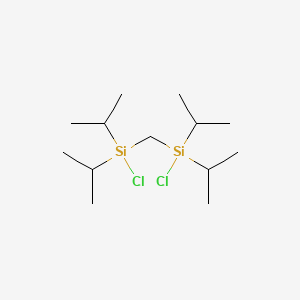
2-Bromo-4-chloro-1-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-1-iodonaphthalene is an organic compound with the molecular formula C10H5BrClI It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three different halogen atoms: bromine, chlorine, and iodine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1-iodonaphthalene typically involves halogenation reactions. One common method is the sequential halogenation of naphthalene derivatives. For instance, starting with 1-iodonaphthalene, bromination and chlorination can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the scale and desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-chloro-1-iodonaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed: The major products formed depend on the specific reactions and reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.
Applications De Recherche Scientifique
2-Bromo-4-chloro-1-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: It can be used in the development of pharmaceuticals and biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-1-iodonaphthalene in chemical reactions involves the reactivity of its halogen atoms. These atoms can participate in various reactions, such as nucleophilic substitution and coupling reactions, by forming intermediates that facilitate the formation of new chemical bonds. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved .
Comparaison Avec Des Composés Similaires
2-Bromo-4-chloro-1-iodobenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
4-Bromo-1-chloro-2-iodonaphthalene: Another naphthalene derivative with different positions of halogen atoms.
Uniqueness: 2-Bromo-4-chloro-1-iodonaphthalene is unique due to its specific arrangement of halogen atoms on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H5BrClI |
|---|---|
Poids moléculaire |
367.41 g/mol |
Nom IUPAC |
2-bromo-4-chloro-1-iodonaphthalene |
InChI |
InChI=1S/C10H5BrClI/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H |
Clé InChI |
HSYUPIJZMKFVOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2I)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)

![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
dimethylsilane](/img/structure/B13686239.png)
